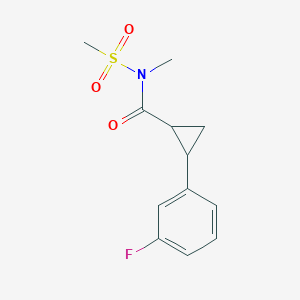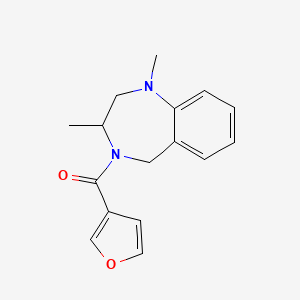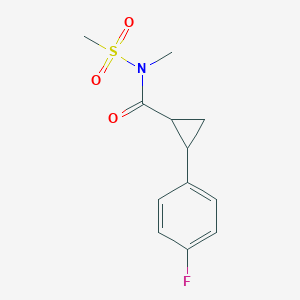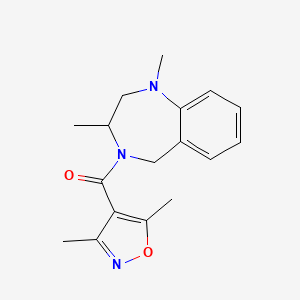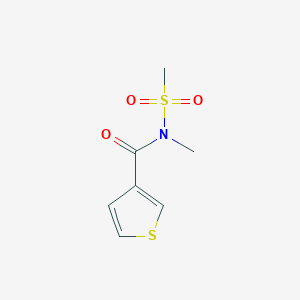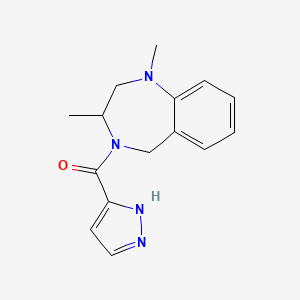
2,3-difluoro-N-methyl-N-propan-2-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-difluoro-N-methyl-N-propan-2-ylsulfonylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a class of enzymes known as fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid-based neurotransmitters that play a crucial role in various physiological processes. The inhibition of FAAH by this compound has been shown to have several beneficial effects, making it a promising candidate for the treatment of various disorders.
Mechanism of Action
The mechanism of action of 2,3-difluoro-N-methyl-N-propan-2-ylsulfonylbenzamide involves the inhibition of this compound, which leads to an increase in the levels of endocannabinoids in the body. This increase in endocannabinoid levels leads to various physiological effects, including pain relief, anti-inflammatory effects, and anxiolytic effects.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has several biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models. Additionally, it has also been shown to have anxiolytic effects and reduce anxiety-like behavior in rodents.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,3-difluoro-N-methyl-N-propan-2-ylsulfonylbenzamide in lab experiments is its potency and selectivity for this compound inhibition. This makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which need to be carefully monitored.
Future Directions
There are several future directions for the study of 2,3-difluoro-N-methyl-N-propan-2-ylsulfonylbenzamide. One of the areas of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor effects in various cancer cell lines and animal models. Additionally, it also has potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis. Further studies are needed to fully understand the therapeutic potential of this compound in these areas.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potent and selective inhibition of this compound has several beneficial effects, making it a promising candidate for the treatment of various disorders. Further studies are needed to fully understand its therapeutic potential and to address its potential limitations.
Synthesis Methods
The synthesis of 2,3-difluoro-N-methyl-N-propan-2-ylsulfonylbenzamide involves several steps. The starting material is 2,3-difluorobenzoyl chloride, which is reacted with N-methyl-N-propan-2-ylamine to give the corresponding amide. This amide is then treated with sulfonyl chloride to obtain the final product.
Scientific Research Applications
The inhibition of 2,3-difluoro-N-methyl-N-propan-2-ylsulfonylbenzamide by this compound has been studied extensively in various scientific fields. It has been shown to have potential therapeutic effects in the treatment of several disorders, including pain, anxiety, inflammation, and addiction. Additionally, it has also been studied for its potential use in cancer therapy.
Properties
IUPAC Name |
2,3-difluoro-N-methyl-N-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3S/c1-7(2)18(16,17)14(3)11(15)8-5-4-6-9(12)10(8)13/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPPOJNIDFRNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N(C)C(=O)C1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
